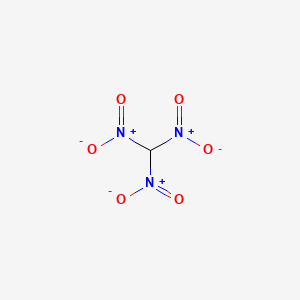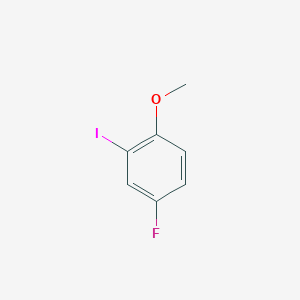
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide is a chemical compound with the molecular formula C10H13NO2.HBr and a molecular weight of 260.13 g/mol . It is known for its role as a dopamine receptor agonist, which means it can bind to and activate dopamine receptors in the brain . This compound is often used in scientific research to study the effects of dopamine and related neurotransmitters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide involves several steps. One common method starts with the precursor 5,6,7,8-tetrahydronaphthalene-1,2-diol, which undergoes a series of chemical reactions to introduce the amino group at the 2-position . The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through techniques such as crystallization and recrystallization .
化学反応の分析
Types of Reactions
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce secondary amines .
科学的研究の応用
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists.
Biology: Researchers use it to investigate the role of dopamine in various biological processes, including neurotransmission and behavior.
Medicine: It serves as a tool to understand the mechanisms of action of drugs that target dopamine receptors, which are relevant in conditions like Parkinson’s disease and schizophrenia.
作用機序
The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide involves its binding to dopamine receptors, particularly the D1 and D2 receptor subtypes . Upon binding, it mimics the action of dopamine, leading to the activation of downstream signaling pathways. This activation can result in various physiological and behavioral effects, depending on the specific receptor subtype and tissue involved .
類似化合物との比較
Similar Compounds
6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide: Similar in structure but with different functional groups.
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with a different substitution pattern.
3-[2-(Dipropylamino)ethyl]phenol hydrobromide: A compound with similar dopamine receptor activity but different chemical structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows it to selectively activate certain dopamine receptor subtypes. This selectivity makes it a valuable tool in research for understanding the nuanced roles of dopamine receptors in various physiological and pathological processes .
特性
CAS番号 |
37096-30-3 |
|---|---|
分子式 |
C10H14BrNO2 |
分子量 |
260.13 g/mol |
IUPAC名 |
(5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;bromide |
InChI |
InChI=1S/C10H13NO2.BrH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1,4,7,12-13H,2-3,5,11H2;1H |
InChIキー |
PMTIRGXEQMFXJV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1N)C=CC(=C2O)O.Br |
正規SMILES |
C1CC2=C(CC1[NH3+])C=CC(=C2O)O.[Br-] |
関連するCAS |
21489-74-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1605526.png)



